5-bromo-N-(cyclopropylmethyl)-2-iodoaniline
Description
5-bromo-N-(cyclopropylmethyl)-2-iodoaniline is an organic compound that belongs to the class of halogenated anilines. This compound is characterized by the presence of bromine and iodine atoms attached to an aniline ring, along with a cyclopropylmethyl group. Halogenated anilines are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)-2-iodoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrIN/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGXDQWGQAMAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=C(C=CC(=C2)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(cyclopropylmethyl)-2-iodoaniline typically involves the following steps:
Bromination: The starting material, aniline, is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Iodination: The brominated aniline is then subjected to iodination using iodine or an iodinating agent such as potassium iodide (KI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
N-alkylation: The final step involves the N-alkylation of the 5-bromo-2-iodoaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(cyclopropylmethyl)-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or ethanol.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or iodine.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Coupling: Formation of biaryl compounds or other coupled products.
Scientific Research Applications
5-bromo-N-(cyclopropylmethyl)-2-iodoaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(cyclopropylmethyl)-2-iodoaniline involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and cyclopropylmethyl group contribute to its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-iodoaniline: Lacks the cyclopropylmethyl group, making it less sterically hindered and potentially less reactive.
N-(cyclopropylmethyl)-2-iodoaniline: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-bromo-N-methyl-2-iodoaniline: Has a methyl group instead of a cyclopropylmethyl group, which may influence its steric and electronic properties.
Uniqueness
5-bromo-N-(cyclopropylmethyl)-2-iodoaniline is unique due to the presence of both bromine and iodine atoms along with a cyclopropylmethyl group. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
